4-Chloro-1-benzofuran-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHBGGOHXDDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 4 Chloro 1 Benzofuran 2 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group at the 2-position of the benzofuran (B130515) ring is a primary site for a variety of chemical transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.
Carbonyl Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. scirp.orgresearchgate.net For 4-Chloro-1-benzofuran-2-carbaldehyde, this reaction provides a direct route to the synthesis of various substituted alkenes. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. scirp.org
When this compound is treated with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686), it readily undergoes condensation to yield the corresponding α,β-unsaturated products. researchgate.netnih.gov These reactions are valuable for extending the conjugation of the benzofuran system and for the synthesis of compounds with potential biological activities. researchgate.net
Table 1: Examples of Knoevenagel Condensation Products from this compound
| Active Methylene Compound | Product |
|---|---|
| Malononitrile | 2-((4-Chloro-1-benzofuran-2-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-chloro-1-benzofuran-2-yl)acrylate |
| Barbituric acid | 5-((4-Chloro-1-benzofuran-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Oxidation and Reduction Pathways
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.
Oxidation: The oxidation of the aldehyde to a carboxylic acid, 4-Chloro-1-benzofuran-2-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). organic-chemistry.orgbeilstein-archives.org This conversion is a fundamental step in the synthesis of benzofuran-2-carboxylic acid derivatives, which are of interest in medicinal chemistry. researchgate.net
Reduction: The reduction of the aldehyde group to a primary alcohol, (4-Chloro-1-benzofuran-2-yl)methanol, is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). numberanalytics.comnumberanalytics.commasterorganicchemistry.comcommonorganicchemistry.com This reagent is selective for aldehydes and ketones, which is advantageous in the presence of other reducible functional groups. commonorganicchemistry.com The resulting alcohol serves as a versatile intermediate for further synthetic modifications. leah4sci.com
Table 2: Oxidation and Reduction Products of this compound
| Reaction Type | Product |
|---|---|
| Oxidation | 4-Chloro-1-benzofuran-2-carboxylic acid |
| Reduction | (4-Chloro-1-benzofuran-2-yl)methanol |
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, which allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. researchgate.netresearchgate.netrsc.org
The reaction with a Grignard reagent, such as methylmagnesium bromide or phenylmagnesium bromide, proceeds through a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. Subsequent workup with an acid yields the corresponding secondary alcohol. leah4sci.commasterorganicchemistry.comyoutube.comchemspider.com This reaction is a powerful tool for introducing alkyl or aryl substituents at the 2-position of the benzofuran ring, leading to a diverse range of derivatives. masterorganicchemistry.com
Table 3: Products of Nucleophilic Addition to this compound
| Nucleophile (Grignard Reagent) | Product (Secondary Alcohol) |
|---|---|
| Methylmagnesium bromide | 1-(4-Chloro-1-benzofuran-2-yl)ethanol |
| Phenylmagnesium bromide | (4-Chloro-1-benzofuran-2-yl)(phenyl)methanol |
| Ethylmagnesium bromide | 1-(4-Chloro-1-benzofuran-2-yl)propan-1-ol |
Reactivity of the Chloro Substituent on the Benzofuran Ring
The chloro substituent at the 4-position of the benzofuran ring provides a handle for further functionalization through cross-coupling and nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.govuwindsor.ca The chloro substituent at the 4-position of this compound can serve as the halide partner in this reaction, enabling the introduction of various aryl or vinyl groups. mdpi.com This reaction is highly valued for its functional group tolerance and is a key method for the synthesis of biaryl compounds. libretexts.org
Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comresearchgate.netrsc.org This reaction allows for the direct introduction of an alkynyl group at the 4-position of the benzofuran ring, leading to the formation of conjugated enyne systems. beilstein-journals.orgpearson.com The Sonogashira coupling is a versatile tool for the synthesis of natural products and functional materials. nih.gov
Table 4: Potential Cross-Coupling Products of this compound
| Reaction Type | Coupling Partner | Product |
|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-1-benzofuran-2-carbaldehyde |
| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)-1-benzofuran-2-carbaldehyde |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.govjocpr.com
In the case of this compound, the benzofuran ring system itself and the aldehyde group may not provide sufficient activation for the SNAr reaction to proceed readily under standard conditions. The reaction generally requires harsh conditions or the presence of additional activating groups on the benzene (B151609) portion of the benzofuran ring. nih.gov However, with highly potent nucleophiles or under specific catalytic conditions, substitution of the chloro group may be achievable.
Halogen-Dance and Rearrangement Reactions
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. rsc.org This reaction is typically driven by the formation of a more stable carbanion intermediate. While extensively studied on various heterocyclic systems, specific examples involving this compound are not prevalent in the literature. However, the principles can be illustrated with closely related benzofuran derivatives.
For instance, 2-iodobenzofuran, when treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and subsequently an aldehyde, undergoes a halogen dance to yield a 2-substituted 3-iodobenzofuran. researchgate.net This indicates a migration of the iodine atom from the C2 to the C3 position, facilitated by the deprotonation at C3 to form a more stable carbanion, which then undergoes an intermolecular halogen transfer. It is plausible that under specific basic conditions, the chloro-substituent on this compound could undergo a similar, albeit likely less facile, migration.
Rearrangement reactions that alter the core heterocyclic structure are also of significant interest. An unusual rearrangement has been observed where a benzopyran derivative, upon treatment with N-bromosuccinimide (NBS) and a radical initiator, rearranges to a benzofuran scaffold. This highlights the potential for skeletal transformations within this class of compounds under specific reaction conditions.
Modifications and Functionalization of the Benzofuran Nucleus
The benzofuran core of this compound is amenable to a variety of modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uci.edulibretexts.org In the case of this compound, the regioselectivity of EAS is governed by the directing effects of the existing substituents. The furan (B31954) ring's oxygen atom is an activating group, directing electrophiles to the ortho (C7) and para (C5) positions of the benzene ring. Conversely, the chloro group at C4 is a deactivating but ortho, para-director, also favoring substitution at C5 and to a lesser extent C3 (which is already substituted). The carbaldehyde group at C2 is a deactivating group, which primarily influences the reactivity of the furan ring.
The interplay of these effects suggests that electrophilic attack is most likely to occur on the benzene moiety, specifically at the C5 and C7 positions.
Examples of Electrophilic Aromatic Substitution on Benzofuran Systems:
| Reaction Type | Reagent/Catalyst | Position of Substitution | Reference |
| Nitration | HNO₃ / H₂SO₄ | C5 or C7 (predicted) | masterorganicchemistry.comresearchgate.net |
| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid (e.g., AlCl₃) | C5 or C7 (predicted) | nih.govresearchgate.net |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C5 or C7 (predicted) | organic-chemistry.orgwikipedia.orgijpcbs.comnumberanalytics.com |
| Halogenation | Br₂ or Cl₂ / Lewis Acid | C5 or C7 (predicted) | masterorganicchemistry.com |
This table presents predicted outcomes for this compound based on established principles of electrophilic aromatic substitution on substituted benzofurans.
For example, the Friedel-Crafts benzoylation of chlorobenzene (B131634) predominantly yields the para-substituted product, demonstrating the directing effect of the chlorine atom. scribd.com Similarly, nitration of chlorinated benzoic acids proceeds according to the directing effects of both the chloro and carboxylic acid groups. google.com
Ring-Opening and Rearrangement Reactions
The benzofuran ring, despite its aromaticity, can undergo ring-opening reactions under specific conditions to yield functionalized phenols. These transformations provide a powerful synthetic route to ortho-substituted phenolic compounds. Both transition-metal-catalyzed and metal-free methods have been developed for this purpose.
Nickel-catalyzed ring-opening of benzofurans with silanes can lead to the formation of ortho-alkenyl or ortho-alkyl silane (B1218182) substituted phenols. Furthermore, acid-catalyzed reactions of benzofuranyl carbinols with 1,3-dicarbonyl compounds can result in a ring-opening and subsequent recyclization to form highly substituted furans. masterorganicchemistry.com
Synthesis of Polycyclic Benzofuran Derivatives
The aldehyde functionality at the C2 position of this compound serves as a versatile handle for the construction of polycyclic systems. Condensation reactions with various nucleophiles can lead to the formation of new rings fused to the benzofuran core.
One such example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound. scirp.org For instance, the reaction of a naphthofuran-2-carbaldehyde with ethyl cyanoacetate in refluxing ethanol (B145695) demonstrates the reactivity of the aldehyde group in forming a new carbon-carbon double bond, a key step in building more complex structures. scirp.org
Furthermore, intramolecular Friedel-Crafts acylation of suitably derivatized benzofurans can lead to the formation of polycyclic ketones. For example, 2,3-diarylbenzofuran-4-carboxylic acids, synthesized via ruthenium-catalyzed C-H activation, can be transformed into polycyclic compounds, demonstrating a pathway to complex scaffolds. rsc.org
Derivatization via Esterification and Amidation
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-chloro-1-benzofuran-2-carboxylic acid. This transformation opens up further avenues for derivatization, particularly through esterification and amidation.
Esterification: The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder conditions. organic-chemistry.org
Amidation: The formation of amides from the carboxylic acid can be achieved by first converting the acid to a more reactive species, such as an acid chloride (using, for example, oxalyl chloride or thionyl chloride), followed by reaction with an amine. nih.gov Direct amidation can also be accomplished using various coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate the reaction under mild conditions. lookchemmall.com The use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is also a widely employed method for amide bond formation. tcichemicals.com
The synthesis of various amide derivatives of substituted benzofuran-2-carboxylic acids has been reported, highlighting the utility of this approach for creating libraries of compounds with potential biological activity. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 1 Benzofuran 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-1-benzofuran-2-carbaldehyde, ¹H and ¹³C NMR are fundamental for structural confirmation and assignment of protons and carbons in both the benzofuran (B130515) core and its substituents.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the furan (B31954) ring proton, and the three aromatic protons on the benzene (B151609) ring. The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region, generally above 9.5 ppm. The proton on the furan ring (at position 3) would also appear as a singlet. The three protons on the chloro-substituted benzene ring will exhibit a characteristic splitting pattern based on their coupling with each other. Based on data from the parent compound, benzofuran-2-carbaldehyde, and substituted benzaldehydes, the chemical shifts can be accurately predicted. wiley-vch.de
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing between 180 and 200 ppm. oregonstate.edu The carbons of the aromatic and furan rings resonate in the 110-160 ppm range. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group, as well as the oxygen atom in the furan ring. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu
The table below outlines the predicted NMR chemical shifts for this compound based on analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CHO | ~9.8 | ~180-185 |
| C2 | - | ~153 |
| C3 | ~7.5 | ~118 |
| C3a | - | ~129 |
| C4 | - | ~128 (C-Cl) |
| C5 | ~7.4 | ~124 |
| C6 | ~7.3 | ~127 |
| C7 | ~7.6 | ~113 |
Note: Predicted values are based on data for benzofuran-2-carbaldehyde wiley-vch.de and 4-chlorobenzaldehyde. rsc.orgrsc.org Actual values may vary.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FTIR Spectroscopy: In the FTIR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the aldehyde group, which is expected in the region of 1680-1700 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the furan ring would result in bands around 1000-1250 cm⁻¹. The C-H stretching of the aromatic and aldehyde groups are observed above 3000 cm⁻¹ and around 2700-2900 cm⁻¹, respectively. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch is also Raman active. This technique is particularly useful for analyzing symmetric vibrations that may be weak in the FTIR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | 2700-2900 (often two bands) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aldehyde C=O | Stretch | 1680-1700 |
| Aromatic C=C | Stretch | 1450-1600 |
| Furan C-O-C | Asymmetric Stretch | 1200-1250 |
| Furan C-O-C | Symmetric Stretch | 1000-1080 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of a compound's molecular formula.
For this compound (C₉H₅ClO₂), the exact mass can be calculated. An HRMS analysis would compare the experimentally measured mass to this theoretical value. A close match (typically within 5 ppm) confirms the molecular formula. Furthermore, the presence of a chlorine atom is readily identified by its characteristic isotopic pattern: the presence of two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uni.lu
Table 3: HRMS Data for this compound (C₉H₅ClO₂)
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅ClO₂ |
| Monoisotopic Mass | 179.99780 Da |
| Predicted [M+H]⁺ | 181.00508 m/z |
| Predicted [M+Na]⁺ | 202.98702 m/z |
Source: PubChem CID 82408694. uni.lu
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Studies on substituted benzofurans show that the fused ring system is typically planar or nearly planar. researchgate.net The crystal packing would be governed by various intermolecular interactions. For this compound, one would expect C-H···O hydrogen bonds involving the aldehyde oxygen. Additionally, the chlorine atom can participate in halogen bonding (e.g., Cl···O interactions), which can play a significant role in directing the crystal packing. researchgate.net The arrangement of molecules in the crystal lattice would likely involve π-π stacking interactions between the aromatic benzofuran rings.
Table 4: Example Crystallographic Data from a Related Compound (5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3582 (3) |
| b (Å) | 8.8028 (3) |
| c (Å) | 9.8708 (4) |
| α (°) | 92.758 (1) |
| β (°) | 95.509 (1) |
| γ (°) | 112.373 (1) |
Source: Data for a representative chloro-benzofuran derivative to illustrate typical parameters. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit optical activity. Consequently, chiroptical spectroscopy is not an applicable technique for the analysis of this compound or its simple, achiral derivatives. This section would become relevant only if a chiral center were introduced into the molecule, for example, through a reaction at the aldehyde group that results in a stereogenic carbon.
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. mdpi.com The Hirshfeld surface is a 3D map that delineates the space occupied by a molecule in a crystal, highlighting regions of close contact with neighboring molecules.
Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~25-35% |
| C···H / H···C | ~20-30% |
| O···H / H···O | ~10-15% |
| Cl···H / H···Cl | ~10-15% |
Note: These are estimated percentages based on published analyses of similar chloro-substituted heterocyclic compounds. nih.govresearchgate.net
Computational and Mechanistic Investigations of 4 Chloro 1 Benzofuran 2 Carbaldehyde Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-Chloro-1-benzofuran-2-carbaldehyde. physchemres.orgresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
The geometry of this compound would first be optimized to find its most stable three-dimensional conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) allows for the accurate calculation of various electronic properties. researchgate.netrsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the oxygen atom of the carbonyl group and the furan (B31954) oxygen, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms. The chlorine atom would introduce a region of negative potential but also exert an electron-withdrawing inductive effect.
Interactive Data Table: Predicted Electronic Properties Below is a hypothetical table of electronic properties for this compound, as would be derived from DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Reaction Mechanism Elucidation through Theoretical Studies
Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, thereby elucidating reaction mechanisms. pku.edu.cn
Transition State Analysis
For any proposed reaction, such as a nucleophilic addition to the carbonyl group, computational methods can locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy barrier, calculated as the difference in energy between the reactants and the transition state, determines the reaction rate. For instance, in a reaction with a nucleophile, the TS would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O double bond.
Intermediate Identification and Characterization
Computational chemistry allows for the identification and characterization of transient intermediates that may be difficult to observe experimentally. nih.gov In multi-step reactions, each intermediate corresponds to a local minimum on the potential energy surface. For example, in the reaction of this compound, a tetrahedral intermediate could be formed following a nucleophilic attack on the aldehyde carbon. Calculations would provide its optimized geometry, energy, and vibrational frequencies, confirming its stability as an intermediate. nih.gov
Molecular Modeling and Dynamics in Conformational Analysis
While this compound has a relatively rigid bicyclic core, conformational flexibility exists primarily around the rotatable bond connecting the carbaldehyde group to the benzofuran (B130515) ring. Molecular modeling can be used to explore the potential energy surface associated with this rotation. researchgate.net This analysis would reveal the most stable conformer(s) and the energy barriers between them. Molecular dynamics (MD) simulations could further provide insight into the dynamic behavior of the molecule in different environments, such as in various solvents, by simulating the atomic motions over time.
Structure-Reactivity Relationships: A Computational Perspective
Computational studies can establish clear structure-reactivity relationships by systematically modifying the structure of this compound and calculating the resulting changes in reactivity descriptors. For example, by substituting the chloro group with other halogens or with electron-donating or electron-withdrawing groups, one can observe the effect on the HOMO-LUMO gap, the charge distribution, and the activation energies for specific reactions. This allows for a rational prediction of how structural changes will influence the chemical behavior of the molecule. For instance, replacing the chlorine with a more electron-withdrawing group would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Interactive Data Table: Hypothetical Structure-Reactivity Data This table illustrates how computational data could be used to understand structure-reactivity relationships by comparing the parent molecule with a hypothetical derivative.
| Compound | Substituent at C4 | HOMO-LUMO Gap (eV) | Calculated Reaction Barrier (kcal/mol) |
| This compound | Cl | 4.4 | 15.2 |
| 4-Nitro-1-benzofuran-2-carbaldehyde | NO2 | 3.9 | 12.5 |
This hypothetical data suggests that the presence of a stronger electron-withdrawing nitro group lowers the HOMO-LUMO gap and reduces the activation barrier for a given reaction, indicating increased reactivity.
In Silico Design and Prediction of Novel this compound Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and prediction of novel molecular scaffolds with desired biological activities. The application of in silico techniques to the this compound framework allows for the exploration of vast chemical space to identify new derivatives with potentially enhanced efficacy and selectivity. These computational methods guide the synthesis of promising compounds, thereby accelerating the drug development pipeline and reducing costs associated with empirical screening.
The core principle of in silico design involves using the structural and physicochemical properties of a lead compound, such as this compound, to build predictive models. These models are then employed in virtual screening, pharmacophore modeling, and molecular docking studies to identify novel chemical entities that are likely to interact with a specific biological target. nih.gov
Pharmacophore Modeling and Virtual Screening
A key strategy in the design of new scaffolds is the development of a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. d-nb.infonih.gov For the this compound scaffold, a pharmacophore model can be generated based on its key structural motifs. These features typically include hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. nih.gov
The aldehyde group at the C2 position can act as a hydrogen bond acceptor, while the benzofuran ring system provides a significant hydrophobic and aromatic region. The chlorine atom at the C4 position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. A hypothetical pharmacophore model derived from this scaffold is detailed in the table below.
Table 1: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Description | Potential Contribution to Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the C2-carbaldehyde group | Forms hydrogen bonds with donor residues in a protein's active site. |
| Aromatic Ring (AR) | Fused benzene (B151609) ring of the benzofuran core | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Moiety (HY) | The entire benzofuran bicyclic system | Engages in van der Waals and hydrophobic interactions within the binding pocket. |
| Halogen Bond Donor (HBD) | Chlorine atom at the C4 position | Forms halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor. |
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds, such as the ZINC database. kau.edu.sa This process, known as pharmacophore-based virtual screening, identifies molecules from diverse chemical classes that match the spatial arrangement of the pharmacophoric features, even if their underlying core structure (scaffold) is different. nih.gov This "scaffold hopping" approach is a powerful tool for discovering novel lead compounds that may possess improved properties compared to the original scaffold. nih.gov
Structure-Based Design and Molecular Docking
Parallel to ligand-based methods like pharmacophore modeling, structure-based design utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to guide the design of new inhibitors. Molecular docking is a primary technique in this approach, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. africanjournalofbiomedicalresearch.com This method allows for the evaluation of binding affinity and the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.netmdpi.com
In a hypothetical scenario targeting an enzyme like dihydrofolate reductase (DHFR), a validated target for antimicrobial agents, derivatives of this compound can be designed and docked into the active site. nih.gov The goal is to modify the parent scaffold to optimize its fit within the binding pocket and enhance interactions with key amino acid residues. For instance, the carbaldehyde group could be derivatized to form Schiff bases or hydrazones, introducing new functional groups capable of forming additional hydrogen bonds. Substitutions on the benzofuran ring could be explored to improve hydrophobic interactions or introduce further specificity.
The results of such a docking study can be summarized to compare the predicted binding efficacy of newly designed scaffolds against the original compound.
Table 2: Hypothetical Molecular Docking Results of Designed Scaffolds Targeting DHFR
| Compound ID | Scaffold Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Parent Scaffold | This compound | -7.2 | Val115, Phe31 |
| Scaffold-001 | Isonicotinohydrazide derivative at C2 | -9.5 | Val115, Phe31, Arg57 (H-bond) , Ile50 (H-bond) |
| Scaffold-002 | Addition of a 4-aminobenzothiazole moiety | -9.1 | Val115, Phe31, Thr113 (H-bond) , Leu54 |
| Scaffold-003 | Oxadiazole ring formation from carbaldehyde | -8.8 | Val115, Phe31, Ser59 (H-bond) , Ile94 |
| Scaffold-004 | Triazole linkage to an external phenyl ring | -8.5 | Val115, Phe31, Leu28, Ile94 |
The computational data, including binding energies and interaction patterns, provide a strong rationale for prioritizing certain novel scaffolds for chemical synthesis and subsequent biological evaluation. mdpi.comnih.gov For example, Scaffold-001, with a predicted binding energy of -9.5 kcal/mol and additional hydrogen bonds with key residues like Arg57, would be considered a high-priority candidate. These in silico predictions serve as a critical first step, offering a detailed molecular hypothesis that can be tested and validated through experimental studies.
Role of 4 Chloro 1 Benzofuran 2 Carbaldehyde in Complex Organic Synthesis
As a Versatile Building Block in Heterocyclic Chemistry
The chemical reactivity of 4-Chloro-1-benzofuran-2-carbaldehyde makes it an exemplary building block for the synthesis of various other heterocyclic systems. The aldehyde group is particularly amenable to condensation reactions, allowing for the fusion or attachment of new ring systems onto the benzofuran (B130515) core.
Researchers have demonstrated that furan-2-carboxaldehydes, a class to which this compound belongs, can react with compounds like benzothiazolium salts to form complex condensation products. nih.gov Such reactions typically involve the aldehyde carbon acting as an electrophile, facilitating the formation of a new carbon-carbon double bond that links the benzofuran scaffold to another heterocyclic moiety. nih.gov
Another classic transformation is the Erlenmeyer-Plöchl reaction, where the aldehyde condenses with hippuric acid in the presence of acetic anhydride. This reaction yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are themselves important intermediates for synthesizing amino acids and other heterocyclic compounds. Furthermore, the aldehyde can participate in Knoevenagel condensations, reacting with active methylene (B1212753) compounds to extend the carbon chain or to build new carbocyclic or heterocyclic rings. rsc.org These reactions underscore the role of this compound as a foundational element for constructing elaborate molecular frameworks. researchgate.net
Table 1: Synthetic Applications in Heterocyclic Chemistry
| Reaction Type | Reactant(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Condensation Reaction | Benzothiazolium salts | Vinyl-benzothiazolium derivatives | nih.gov |
| Erlenmeyer-Plöchl Reaction | Hippuric acid | 1,3-Oxazol-5(4H)-one derivatives | researchgate.net |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Extended π-systems, new rings | rsc.org |
Scaffold Derivatization for Diverse Chemical Libraries
The structure of this compound is ideally suited for scaffold derivatization, a strategy used in medicinal chemistry to generate large collections of related compounds, known as chemical libraries. researchgate.net These libraries are then screened for biological activity to identify new drug candidates. The benzofuran core is a well-established pharmacophore, and modifications to its substituents can fine-tune its biological properties. rsc.orgmdpi.com
The aldehyde group serves as a primary point for diversification. It can be converted into a variety of other functional groups, such as alcohols (via reduction), carboxylic acids (via oxidation), or imines (via condensation with primary amines). Each of these new functional groups can then undergo further reactions, exponentially increasing the number of possible derivatives. For instance, the imines formed can be used to synthesize novel triazole analogues, which have shown potential in anticancer research. nih.gov
The chloro-substituent on the benzene (B151609) ring also offers opportunities for modification, typically through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or other functional groups at the 4-position, further expanding the structural diversity of the chemical library. The strategic derivatization of both the aldehyde and the chloro-substituted ring enables the exploration of a vast chemical space around the core benzofuran scaffold. researchgate.net
Table 2: Strategies for Scaffold Derivatization
| Modification Site | Reaction Type | Potential New Functional Group/Moiety | Purpose | Reference |
|---|---|---|---|---|
| Aldehyde Group (C2) | Reductive Amination | Substituted Amines | Introduce basic centers, mimic peptides | nih.gov |
| Aldehyde Group (C2) | Wittig Reaction | Alkenes | Extend conjugation, add rigid linkers | nih.gov |
| Aldehyde Group (C2) | Oxidation | Carboxylic Acid | Introduce acidic center, form amides/esters | mdpi.com |
| Chloro Group (C4) | Suzuki Coupling | Aryl/Heteroaryl groups | Modulate electronic properties, add bulk | mdpi.com |
Precursor in the Synthesis of Advanced Organic Materials
Beyond pharmaceuticals, the benzofuran scaffold is a valuable component in the design of advanced organic materials. Benzofuran-containing polymers and small molecules have found applications in organic electronics due to their favorable electronic and photophysical properties. rsc.org Specifically, derivatives of benzofuran have been utilized in the construction of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
This compound can serve as a monomer or a key intermediate in the synthesis of these materials. The aldehyde group can be used to build larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reactions, extending the π-electron system which is crucial for charge transport. The entire molecule can be incorporated into a polymer backbone, where the benzofuran unit contributes to the material's rigidity and electronic properties.
The presence of the chlorine atom can be advantageous, as halogen substituents are known to influence the molecular packing in the solid state and lower the energy levels of the molecular orbitals (HOMO/LUMO), which can be beneficial for performance in electronic devices. Therefore, this compound is a precursor for creating tailored organic semiconductors where its structural features directly translate into desirable material properties.
Table 3: Applications in Advanced Organic Materials
| Material Type | Potential Role of the Compound | Key Structural Feature | Reference |
|---|---|---|---|
| Organic Semiconductors | Monomer for conjugated polymers | Extended π-system via aldehyde | rsc.org |
| Organic Field-Effect Transistors (OFETs) | Building block for active layer material | Benzofuran core for charge transport | nih.gov |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | Chloro-substituent to tune energy levels | nih.gov |
Future Perspectives in the Academic Research of 4 Chloro 1 Benzofuran 2 Carbaldehyde
Exploration of Unconventional Synthetic Pathways
Traditional synthetic routes to benzofurans often involve multi-step sequences with limitations in efficiency and substrate scope. mdpi.comresearchgate.net The future of synthesizing 4-Chloro-1-benzofuran-2-carbaldehyde will likely pivot towards more innovative and unconventional strategies that prioritize atom and step economy.
Key areas of exploration include:
C-H Activation/Functionalization: Direct C-H bond activation on simpler precursors, such as substituted phenols and alkynes, offers a powerful and efficient route. mdpi.comnih.gov Future research will focus on developing methods for the direct, regioselective introduction of the chloro and carbaldehyde functionalities onto a pre-formed benzofuran (B130515) core or, more elegantly, integrating C-H activation into a cascade reaction that builds the heterocyclic ring and installs the required substituents in a single operation.
Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a sequential manner, known as domino or cascade reactions, are highly desirable. nih.gov A future approach could involve a Lewis-acid-catalyzed domino reaction between a substituted phenol (B47542) and a suitable three-carbon synthon, which proceeds through propargylation, intramolecular cyclization, and benzannulation to yield the target molecule efficiently. acs.orgnih.gov
Metal-Free Synthesis: To enhance the sustainability and biocompatibility of the synthesis, metal-free reaction pathways are gaining traction. researchgate.net Research into protocols using iodine(III)-catalyzed oxidative cyclization or phosphine-mediated Wittig-type reactions from readily available starting materials like p-quinone methides could provide environmentally benign alternatives for constructing the 4-chloro-benzofuran skeleton. nih.govresearchgate.net
Photochemical and Electrosynthetic Methods: Light and electricity are emerging as powerful reagents in organic synthesis. Future pathways could exploit photochemical cyclizations or electrosynthesis to construct the benzofuran ring under mild conditions, potentially offering unique reactivity and selectivity profiles that are inaccessible through traditional thermal methods. mdpi.com
Development of Highly Selective and Efficient Catalytic Systems
Catalysis is central to modern organic synthesis, and the future development of catalysts for preparing this compound will focus on enhancing selectivity, efficiency, and sustainability. acs.orgnih.gov While palladium and copper have been workhorses in benzofuran synthesis, new catalytic systems are on the horizon. acs.orgnih.govthieme.de
| Catalyst Type | Potential Application in Synthesis | Key Advantages for Future Research |
|---|---|---|
| Palladium-Based Catalysts | Heck-type cyclizations, Sonogashira coupling followed by cyclization. mdpi.com | High versatility, well-understood reactivity. Future work will focus on lower catalyst loadings and ligand design for enhanced selectivity. |
| Copper-Based Catalysts | One-pot synthesis from o-hydroxy aldehydes, amines, and alkynes. acs.orgnih.gov | Lower cost, environmentally benign. Development of novel ligands can improve efficiency and expand substrate scope. |
| Gold-Based Catalysts | Intramolecular dearomatization and cyclization of alkynylphenols. acs.orgresearchgate.net | Unique reactivity with π-systems, mild reaction conditions. Future research may unlock controllable C2-functionalization pathways. acs.org |
| Rhodium-Based Catalysts | Selective C4-functionalization via vinylene transfer. acs.org | Potential for direct and selective introduction of substituents at the C4 position, crucial for the target molecule. |
| Nickel-Based Catalysts | Intramolecular nucleophilic addition for benzofuran formation. thieme.de | Cost-effective alternative to palladium, offering different reactivity patterns. |
| Lewis Acid Catalysts | Domino reactions for rapid assembly of the benzofuran core. acs.orgnih.gov | Metal-free, can promote complex transformations in a single step. |
Future research will aim to develop catalysts that can operate under milder conditions (room temperature, atmospheric pressure), use lower loadings (ppm levels), and are recoverable and reusable. nih.gov A significant challenge is achieving high regioselectivity to ensure the precise placement of the chlorine atom at the C4 position. The development of ruthenium nanoparticle-based catalysts, for instance, has shown promise for the selective hydrogenation of benzofurans, and similar principles of nanoparticle catalysis could be applied to their synthesis. rwth-aachen.de
Integration of Machine Learning and AI in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform synthetic chemistry from a trial-and-error process to a predictive science. researchgate.net For a target like this compound, these computational tools offer several future advantages.
Retrosynthesis Planning: AI-powered software can analyze the structure of the target molecule and propose multiple, often novel, synthetic routes by referencing vast reaction databases. beilstein-journals.orgresearchgate.net This can help chemists identify more efficient or unconventional pathways that might be overlooked.
Reaction Outcome and Yield Prediction: Machine learning models, trained on large datasets of experimental reactions, can predict the most likely product of a given set of reactants and conditions. bohrium.comacs.org This predictive power is crucial for ranking and selecting among various proposed synthetic steps, minimizing failed experiments. bohrium.comacs.org For instance, an ML model could predict the regioselectivity of the chlorination step or the likelihood of a successful cyclization under specific catalytic conditions. acs.org
Optimization of Reaction Conditions: AI algorithms can efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, catalyst, ligand, base) to identify the optimal conditions for maximizing the yield and selectivity of the desired product. beilstein-journals.orgacs.org This accelerates the optimization process, saving time and resources.
The future will see the development of fully automated "self-driving" synthesis platforms where AI designs the reaction, and robotics execute the experiment, analyze the results, and feed the data back to the AI to refine the next iteration. beilstein-journals.org
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
Understanding and controlling a chemical reaction requires precise analytical methods. Future research on the synthesis of this compound will benefit immensely from advanced and in-situ analytical techniques. spectroscopyonline.com
In-Situ Reaction Monitoring: Techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy, along with process NMR, allow researchers to observe the reaction as it happens. numberanalytics.com This provides real-time data on the concentration of reactants, intermediates, and products, offering deep mechanistic insights and enabling precise control over the reaction endpoint. spectroscopyonline.comnumberanalytics.com This avoids the potential for decomposition or alteration of species that can occur with offline sampling. spectroscopyonline.com
Hyphenated Chromatographic Techniques: The combination of separation techniques with powerful detectors, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will remain indispensable for analyzing complex reaction mixtures and ensuring the purity of the final product. ijpsjournal.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for confident determination of the elemental composition. ijpsjournal.com
Microfluidics and Lab-on-a-Chip: These technologies enable chemical reactions to be studied on a miniature scale, reducing sample and reagent consumption while increasing the speed of analysis. numberanalytics.com They are ideal for high-throughput screening of reaction conditions and for studying reaction kinetics with high precision.
Advanced Structural Elucidation: While standard characterization is routine, complex derivatives will rely on two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously confirm the structure and connectivity of the this compound scaffold and its subsequent products. ijpsjournal.com
| Technique | Application in Synthesis of this compound | Future Perspective |
|---|---|---|
| In-Situ FT-IR/Raman | Real-time tracking of functional group transformations (e.g., disappearance of alkyne, formation of aldehyde). | Development of robust probes and chemometric models for quantitative kinetic analysis. numberanalytics.com |
| Process NMR | Monitoring changes in the chemical environment of specific nuclei to follow reaction progress and identify intermediates. | Increased use in automated laboratory settings for direct feedback and control. |
| LC-MS/HRMS | Separation and identification of products, byproducts, and impurities; confirmation of molecular formula. ijpsjournal.comonlineorganicchemistrytutor.com | Enhanced sensitivity and coupling with faster separation techniques for complex mixture analysis. |
| 2D NMR (COSY, HMBC) | Unambiguous confirmation of the final structure, particularly the regiochemistry of the chloro-substituent. ijpsjournal.com | Faster acquisition times and more sophisticated pulse sequences for trace component analysis. |
Theoretical Advancements in Predicting Reactivity and Selectivity
Computational chemistry provides a powerful lens to understand and predict chemical phenomena at the molecular level. For this compound, theoretical advancements will play a crucial role in the rational design of synthetic strategies.
Mechanism Elucidation: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to map out the entire reaction energy profile for a proposed synthesis. wuxiapptec.com This allows researchers to identify the rate-determining step, characterize transition states, and understand the role of the catalyst, providing a rational basis for optimizing the reaction.
Predicting Regioselectivity: A key challenge in the synthesis of this molecule is controlling the position of the chlorine atom. QM calculations of molecular orbitals (like HOMO and LUMO) and reaction energy profiles for different cyclization pathways can predict the most likely regioisomer. wuxiapptec.com For example, theoretical analysis can determine whether cyclization is more favorable at the position adjacent to the chloro-group or elsewhere, guiding the choice of precursors and conditions to favor the desired 4-chloro isomer. wuxiapptec.com
Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity. By simulating the interaction of different ligands with a metal center and the substrate, researchers can rationally design catalytic systems tailored for a specific transformation, moving beyond serendipitous discovery. nih.gov
The synergy between theoretical predictions and experimental validation will accelerate the discovery of new, highly efficient, and selective synthetic methods for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-1-benzofuran-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation of chlorinated benzofuran precursors. Key steps include:
- Precursor functionalization : Introduce the aldehyde group using POCl₃/DMF under controlled anhydrous conditions.
- Regioselective chlorination : Employ Lewis acids (e.g., AlCl₃) to direct chlorination to the 4-position of the benzofuran core.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agents) to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical workflow :
- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic chlorination patterns.
- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ (calc. for C₉H₅ClO₂: 196.9934).
- X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (solvent: CHCl₃/EtOH) and refine using SHELXL .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Safety measures :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile aldehydes.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound derivatives?
- Strategy :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<0.05).
- Electron density maps : Analyze residual density peaks to confirm the orientation of the chloro and aldehyde groups.
- Case study : Derivatives like 5-Chloro-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran show planar benzofuran cores (torsion angles <5°), confirming minimal steric distortion .
Q. What methodologies address contradictions between computational (DFT) and experimental NMR chemical shifts?
- Approach :
- Solvent modeling : Include implicit solvent effects (e.g., PCM for DMSO) in DFT calculations (B3LYP/6-311+G(d,p)).
- Dynamic effects : Perform MD simulations to account for conformational flexibility in solution.
- Validation : Cross-check with DEPT-135 and 2D COSY NMR to assign overlapping signals.
- Example : Discrepancies in aldehyde proton shifts often arise from solvent polarity mismatches; recalibrate computational models with experimental dielectric constants .
Q. How can regioselectivity be controlled during the synthesis of polyhalogenated benzofuran analogs?
- Techniques :
- Directed electrophilic substitution : Use bulky directing groups (e.g., -SO₂Ph) to block undesired positions.
- Microwave-assisted synthesis : Enhance selectivity via rapid, uniform heating (e.g., 100°C, 20 min) to favor kinetic products.
- Post-functionalization : Employ Suzuki-Miyaura coupling for late-stage diversification without disrupting the aldehyde group.
- Case study : 3-{[(2-Hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide derivatives achieve >90% regioselectivity using Pd(OAc)₂/XPhos catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
